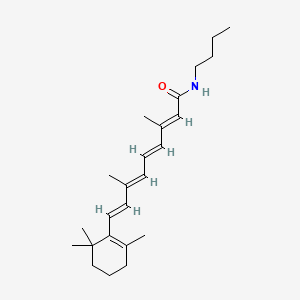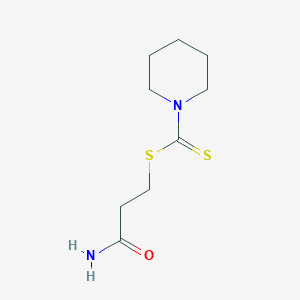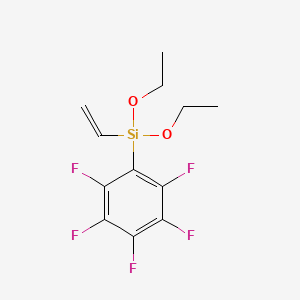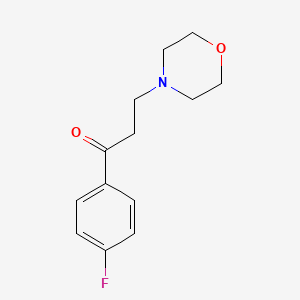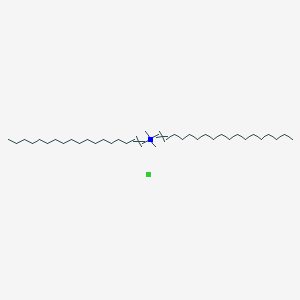
Dioctylmercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctylmercury is an organomercury compound with the chemical formula ( \text{(C}8\text{H}{17}\text{)}_2\text{Hg} ). It is a colorless, oily liquid that is highly toxic and primarily used in research settings. The compound is known for its ability to form stable complexes with various ligands, making it a valuable reagent in organometallic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dioctylmercury can be synthesized through the reaction of mercury(II) chloride with sodium octyl in an ether solvent. The reaction typically proceeds as follows: [ \text{HgCl}_2 + 2 \text{C}8\text{H}{17}\text{Na} \rightarrow \text{(C}8\text{H}{17}\text{)}_2\text{Hg} + 2 \text{NaCl} ] The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature.
Industrial Production Methods
Industrial production of this compound is not common due to its high toxicity and limited applications. when required, it is produced in specialized facilities with stringent safety protocols to minimize exposure and environmental contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Dioctylmercury undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form mercury(II) oxide and octyl radicals.
Reduction: It can be reduced to elemental mercury and octane.
Substitution: this compound can participate in substitution reactions where the octyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogens and other nucleophiles can be used to replace the octyl groups.
Major Products Formed
Oxidation: Mercury(II) oxide and octyl radicals.
Reduction: Elemental mercury and octane.
Substitution: Various organomercury compounds depending on the substituent used.
Applications De Recherche Scientifique
Dioctylmercury is primarily used in scientific research due to its ability to form stable complexes with various ligands. Its applications include:
Chemistry: Used as a reagent in organometallic synthesis and catalysis.
Biology: Studied for its toxicological effects on biological systems.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Limited use in specialized industrial processes requiring organomercury compounds.
Mécanisme D'action
The mechanism by which dioctylmercury exerts its effects involves the formation of stable complexes with various ligands. It can interact with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. The molecular targets include enzymes with active thiol groups and other proteins involved in cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylmercury: Another organomercury compound with similar toxicological properties but different alkyl groups.
Diethylmercury: Similar in structure but with ethyl groups instead of octyl groups.
Diphenylmercury: Contains phenyl groups and is less volatile compared to dioctylmercury.
Uniqueness
This compound is unique due to its longer alkyl chains, which influence its physical properties and reactivity. The longer chains make it less volatile and more hydrophobic compared to dimethylmercury and diethylmercury, affecting its behavior in chemical reactions and biological systems.
Propriétés
Numéro CAS |
32701-55-6 |
|---|---|
Formule moléculaire |
C16H34Hg |
Poids moléculaire |
427.03 g/mol |
Nom IUPAC |
dioctylmercury |
InChI |
InChI=1S/2C8H17.Hg/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3; |
Clé InChI |
RJHFNIIFHBNGBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[Hg]CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;diiodide](/img/structure/B14686961.png)
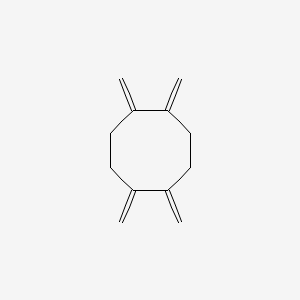
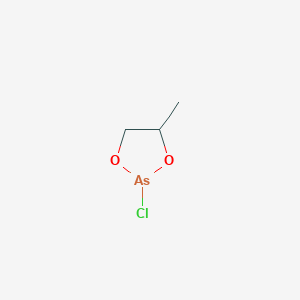
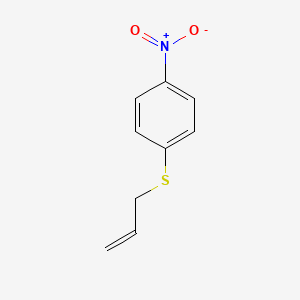
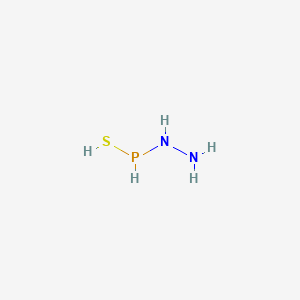

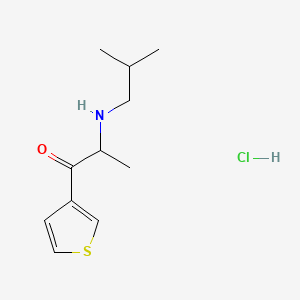
![1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene](/img/structure/B14687006.png)

